6-Azido-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-Azido-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines This compound is characterized by the presence of an azido group and multiple methyl groups attached to the triazine ring
Preparation Methods
The synthesis of 6-Azido-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine typically involves the substitution of chloride ions in cyanuric chloride with azido and methyl groups. One common method involves the reaction of cyanuric chloride with sodium azide and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the azido group .
Chemical Reactions Analysis
6-Azido-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form nitro derivatives.
Common reagents used in these reactions include sodium azide, methylamine, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Azido-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Azido-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine involves the interaction of the azido group with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling applications . The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby altering their function or localization.
Comparison with Similar Compounds
6-Azido-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
2,4,6-Trichloro-1,3,5-triazine:
6-Azido-2,4-bis(2,2,2-trinitroethylamino)-1,3,5-triazine: This compound contains both azido and trinitroethyl groups and is used in the synthesis of energetic materials.
The uniqueness of this compound lies in its specific combination of azido and methyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
55338-66-4 |
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Molecular Formula |
C7H12N8 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
6-azido-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H12N8/c1-14(2)6-9-5(12-13-8)10-7(11-6)15(3)4/h1-4H3 |
InChI Key |
FYWRUCHRHCZVOG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N=[N+]=[N-])N(C)C |
Origin of Product |
United States |
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